molecular formula C12H15ClN2O2 B2862575 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride CAS No. 1329582-56-0

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride

Cat. No.: B2862575
CAS No.: 1329582-56-0
M. Wt: 254.71
InChI Key: QVHUBRKSCLDBSJ-UHFFFAOYSA-N
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Description

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions to form the indole ring . The reaction conditions usually involve refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high efficiency and yield. The choice of method depends on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-14(2)7-9-6-13-11-4-3-8(12(15)16)5-10(9)11;/h3-6,13H,7H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHUBRKSCLDBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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